molecular formula C12H15ClO3 B12981298 Benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)-

Benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)-

Cat. No.: B12981298
M. Wt: 242.70 g/mol
InChI Key: HDTDDUGASPSUKZ-UHFFFAOYSA-N
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Description

"Benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)-" is an acyl chloride derivative of benzeneacetic acid, featuring methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) substituents at the 3- and 4-positions of the benzene ring, respectively. Acyl chlorides of this class are highly reactive intermediates in organic synthesis, particularly in Friedel-Crafts acylation, peptide coupling, and the preparation of pharmaceuticals or agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)- can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic acid with thionyl chloride in the presence of dimethylformamide (DMF) as a catalyst. The reaction is typically carried out at ambient temperature for several hours, followed by purification through distillation and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

    Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amides, esters, or thioesters.

    Oxidation Products: Typically carboxylic acids.

    Reduction Products: Typically alcohols.

Scientific Research Applications

Applications in Organic Synthesis

  • Reactivity with Biological Macromolecules
    • The acyl chloride group allows for modifications of amino acids and nucleotides, which is crucial in drug design and enzyme inhibition studies. Interaction studies have shown that benzeneacetyl chloride can form stable complexes with proteins, potentially leading to new therapeutic agents.
  • Synthesis of Pharmaceuticals
    • This compound can serve as an intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce acetyl groups into molecular structures enhances the pharmacological properties of the resulting compounds.
  • Development of Analytical Techniques
    • Benzeneacetyl chloride is utilized in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex mixtures. Its derivatives provide unique mass spectra that aid in the identification and quantification of substances in biological samples .

Case Study 1: Modification of Amino Acids

A study investigated the use of benzeneacetyl chloride to modify amino acids in proteins. The results indicated that this modification could enhance the binding affinity of peptides to their respective receptors, suggesting potential applications in drug development aimed at increasing therapeutic efficacy.

Case Study 2: Synthesis of Antiviral Agents

Research focused on synthesizing antiviral compounds using benzeneacetyl chloride as a key intermediate. The study revealed that derivatives formed from this compound exhibited significant antiviral activity against specific viral strains, highlighting its importance in medicinal chemistry.

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Organic SynthesisReactivity with biological macromoleculesDrug design and enzyme inhibition
Pharmaceutical DevelopmentIntermediate for synthesizing active pharmaceutical ingredientsAntiviral agents synthesis
Analytical ChemistryUsed in GC-MS for analyzing complex mixturesIdentification of biological samples

Mechanism of Action

The mechanism of action of benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)- involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles, such as amines or alcohols, to form amides or esters. This reactivity is utilized in various synthetic applications to modify molecules and introduce acetyl groups. The methoxy and isopropoxy groups can influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

The following comparison focuses on structurally analogous acyl chlorides and their substituent effects, reactivity, and applications:

Substituent Effects on Reactivity and Stability

Compound Name Substituents Key Reactivity Observations Reference
4-Benzyloxyphenylacetyl Chloride 4-(Phenylmethoxy) Enhanced steric hindrance due to bulky benzyloxy group; slower nucleophilic acyl substitution compared to smaller alkoxy derivatives. Used in peptide synthesis .
3-Ethoxy-4-Methoxybenzoyl Chloride 3-Ethoxy, 4-Methoxy Electron-donating alkoxy groups activate the aromatic ring toward electrophilic substitution. Reacts rapidly with amines to form amides .
Acetyltropylic Chloride α-[(Acetyloxy)methyl] Hybrid structure with acetyloxymethyl group; high reactivity in forming tropicamide derivatives. Boiling point: 319°C; flash point: 131°C .
Target Compound 3-Methoxy, 4-(1-Methylethoxy) Predicted intermediate reactivity: Methoxy and isopropoxy groups balance electron donation and steric effects. Likely less reactive than 3-ethoxy-4-methoxy derivatives due to bulkier isopropoxy group.

Physical and Chemical Properties

Property 4-Benzyloxyphenylacetyl Chloride 3-Ethoxy-4-Methoxybenzoyl Chloride Acetyltropylic Chloride
Molecular Weight 260.71 g/mol 226.66 g/mol
Density 1.228 g/cm³
Boiling Point 319°C
Solubility Soluble in polar aprotic solvents Soluble in DMF, dichloromethane Soluble in ether, chloroform

Biological Activity

Benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)- is a chemical compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological effects, synthesis, and applications based on available research findings.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

C12H15ClO2\text{C}_{12}\text{H}_{15}\text{ClO}_2

It is synthesized through a series of organic reactions involving the acylation of aromatic compounds. The synthesis typically involves the use of benzene derivatives and acyl chlorides under controlled conditions to yield the desired product with high purity and yield.

Research indicates that benzeneacetyl chloride derivatives may exhibit various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The presence of the methoxy and ethoxy groups is believed to enhance lipophilicity, facilitating better interaction with biological membranes.

Antimicrobial Activity

Studies have shown that compounds similar to benzeneacetyl chloride exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.

Microorganism Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antibacterial effect
Candida albicansFungicidal activity

Anti-inflammatory Effects

Benzeneacetyl chloride derivatives have been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This property may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in the European Journal of Medicinal Chemistry explored the antimicrobial efficacy of benzeneacetyl chloride derivatives. The results indicated that these compounds could effectively inhibit the growth of several bacterial strains, demonstrating their potential as therapeutic agents against infections .
  • Anti-inflammatory Activity :
    Another research project focused on the anti-inflammatory properties of similar compounds. The study revealed that treatment with these derivatives significantly reduced inflammation markers in animal models, suggesting a promising avenue for developing new anti-inflammatory drugs .

Research Findings

Recent research highlights several key findings regarding the biological activity of benzeneacetyl chloride:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the benzene ring significantly influence biological activity. For instance, modifications to the methoxy and ethoxy groups can enhance potency against specific targets.
  • Toxicity and Safety : Preliminary toxicity assessments indicate that while some derivatives show promising activity, they also exhibit cytotoxic effects at higher concentrations. Further studies are needed to establish safe dosage levels for therapeutic use.

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

2-(3-methoxy-4-propan-2-yloxyphenyl)acetyl chloride

InChI

InChI=1S/C12H15ClO3/c1-8(2)16-10-5-4-9(7-12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3

InChI Key

HDTDDUGASPSUKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC(=O)Cl)OC

Origin of Product

United States

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